molecular formula C11H9BrO3 B2516689 (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid CAS No. 35504-94-0; 49661-01-0

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid

Cat. No.: B2516689
CAS No.: 35504-94-0; 49661-01-0
M. Wt: 269.094
InChI Key: XAEKMZAYRBIICQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a methyl group, and a conjugated ketone and carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its versatility and importance.

Properties

IUPAC Name

(E)-4-(4-bromophenyl)-3-methyl-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEKMZAYRBIICQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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